molecular formula C22H27N3O3S B3816683 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide

Cat. No.: B3816683
M. Wt: 413.5 g/mol
InChI Key: FTKPJBHOEQRPOF-UHFFFAOYSA-N
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Description

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is a complex organic compound that features a piperidine ring, a thiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the piperidine and thiazole intermediates. The piperidine ring can be synthesized through cyclization reactions, while the thiazole ring is often prepared via condensation reactions involving thioamides and α-haloketones .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce alcohols .

Scientific Research Applications

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Medicine: This compound has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and thiazole rings play crucial roles in binding to these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperidine and thiazole rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-14(20-13-29-15(2)24-20)23-21(26)16-5-7-18(8-6-16)28-19-9-11-25(12-10-19)22(27)17-3-4-17/h5-8,13-14,17,19H,3-4,9-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKPJBHOEQRPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(C)NC(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide
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4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide
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4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide
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4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide
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4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide
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4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide

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